molecular formula C2H4N4O B1269802 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1003-23-2

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1269802
CAS No.: 1003-23-2
M. Wt: 100.08 g/mol
InChI Key: CPCBLTSIDBUNNE-UHFFFAOYSA-N
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Description

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties . The structure of this compound consists of a triazole ring with an amino group at the 4-position and a carbonyl group at the 5-position.

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, have a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that the compound can react with other substances to form new compounds with different properties . For example, it can react with 4-diethylaminobenzaldehyde to form 3-alkyl (aryl)-4- (4-diethyl-aminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones . These reactions may alter the compound’s interaction with its targets, leading to different biological effects.

Biochemical Pathways

The specific biochemical pathways affected by 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one are not clearly defined in the literature. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that the compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, viral replication, and other processes related to its known biological activities .

Result of Action

These could include inhibition of enzyme activity, alteration of receptor signaling, disruption of cell membrane integrity, and other effects related to its known biological activities .

Preparation Methods

The synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of iminoester hydrochlorides with ethyl carbazate . The iminoester starting materials are prepared by passing hydrochloric acid gas through solutions of benzyl cyanides in absolute ethanol, followed by precipitation with ether. The iminoesters are then reacted with ethyl carbazate to yield ethoxycarbonyl hydrazones, which are subsequently cyclized to form this compound .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCBLTSIDBUNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340806
Record name 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-23-2
Record name 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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